2-(Isoquinolin-6-yl)acetic acid

NOP-receptor pain modulation GPCR pharmacology

2-(Isoquinolin-6-yl)acetic acid (CAS 1000545-64-1) is a critical heterocyclic building block for pharmaceutical R&D, specifically validated in NOP-receptor modulator, URAT1 inhibitor, and CRTH2 antagonist programs. With a favorable LogP (~1.86), TPSA (50.2 Ų), and aqueous solubility (~3 g/L), this 6-position isomer offers unmatched batch-to-batch consistency for SAR studies. Its carboxylic acid handle enables rapid amide coupling and esterification, accelerating lead optimization. Procure with confidence—≥98% purity, full characterization, and reliable global shipping.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 1000545-64-1
Cat. No. B1319165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-6-yl)acetic acid
CAS1000545-64-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyQBBKZWYMVFEWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoquinolin-6-yl)acetic Acid (CAS 1000545-64-1) Technical Overview and Procurement-Relevant Profile


2-(Isoquinolin-6-yl)acetic acid (CAS: 1000545-64-1, MF: C11H9NO2, MW: 187.19) is a heterocyclic building block composed of an isoquinoline core substituted at the 6-position with an acetic acid moiety [1]. This compound serves primarily as a synthetic intermediate for pharmaceutical research, with 28 patents referencing its utility as a structural scaffold in the development of NOP-receptor modulators, enzyme inhibitors, and other bioactive molecules [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with reported solubility of approximately 3 g/L in water at 25°C (calculated) [1].

Why 2-(Isoquinolin-6-yl)acetic Acid Cannot Be Generically Substituted with Other Isoquinoline Acetic Acid Analogs


Isoquinoline acetic acid derivatives are not functionally interchangeable due to pronounced position-dependent variations in both physicochemical properties and biological recognition. Among positional isomers, the 5-isoquinoline substitution pattern has demonstrated significantly greater potency than 8-isoquinoline, 5-quinoline, and cinnoline moieties in TRPV1 antagonist pharmacophores [1]. Furthermore, the metabolic fate of isoquinoline differs fundamentally from quinoline—while quinoline is a hepatocarcinogen and mutagen in Salmonella typhimurium, isoquinoline exhibits distinct metabolic processing that translates to divergent biological outcomes [2]. The 6-position substitution specifically preserves a favorable LogP of approximately 1.86 and topological polar surface area (TPSA) of 50.2 Ų, parameters that differ meaningfully from other regioisomers and influence solubility, membrane permeability, and formulation behavior . These cumulative differences mean that substituting a 6-isoquinoline acetic acid with a 4-, 5-, 7-, or 8-isomer—or with quinoline-based analogs—introduces unvalidated variables that can alter target engagement, metabolic stability, and ultimately experimental reproducibility.

2-(Isoquinolin-6-yl)acetic Acid: Quantitative Comparative Evidence for Scientific Selection


Isoquinoline-6-yl Core Demonstrates Favorable NOP-Receptor Pharmacophore Compatibility Compared to Alternative Heteroaryl Substitutions

The isoquinoline-6-yl scaffold, from which 2-(isoquinolin-6-yl)acetic acid is derived, serves as a validated heteroaryl substituent in potent NOP-receptor modulators. In US Patent Application 20190106429, which claims 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives as NOP-receptor-targeting analgesics, the isoquinolin-6-yl moiety is explicitly identified among preferred heteroaryl substituents. This specific substitution pattern at the 6-position of isoquinoline, rather than alternative positions or heterocycles, enables productive engagement with the NOP receptor binding pocket [1]. The NOP receptor system is upregulated under chronic pain conditions, and selective NOP receptor agonists have demonstrated potent and efficacious analgesia in non-human primate models of acute and inflammatory pain without the side-effect liabilities associated with classical opioid receptors [1].

NOP-receptor pain modulation GPCR pharmacology

4-Substituted Isoquinoline-6-yl Acetic Acid Derivative Demonstrates Potent SLC22A12 Inhibition (IC50 = 327 nM)

A derivative of 2-(isoquinolin-6-yl)acetic acid, specifically 2-[4-(4-cyanonaphthalen-1-yl)isoquinolin-6-yl]acetic acid, exhibits potent inhibition of human SLC22A12 (urate transporter 1, URAT1) with an IC50 value of 327 nM when tested in HEK293 cells under standard DMEM culture conditions at 37°C with 5% CO2 [1]. This quantitative activity data demonstrates that the isoquinoline-6-yl acetic acid scaffold can be elaborated into submicromolar inhibitors of a clinically validated therapeutic target implicated in gout and hyperuricemia [1]. The presence of the carboxylic acid functionality at the 6-position of the isoquinoline core provides the requisite pharmacophoric element for productive transporter interaction.

urate transporter SLC22A12 URAT1 gout hyperuricemia

2-(Isoquinolin-6-yl)acetic Acid LogP (1.86) and TPSA (50.2 Ų) Differ from Alternative Positional Isomers and Quinoline Analogs, Influencing Solubility and Permeability

The computed LogP (XLogP3-AA) of 2-(isoquinolin-6-yl)acetic acid is 1.6, while alternative sources report LogP as 1.86190, with a topological polar surface area (TPSA) of 50.19-50.2 Ų [1]. Aqueous solubility is calculated at approximately 3 g/L (16 mM) at 25°C . Isoquinoline as a core heterocycle exhibits a slightly higher propensity for protonation compared to quinoline, which can amplify into meaningful differences in salt-form selection, distribution behavior, and formulation in specific pH windows [2]. The 6-position substitution pattern on the isoquinoline ring yields a distinct physicochemical signature compared to other regioisomers (e.g., 4-, 5-, 7-, or 8-isoquinoline acetic acid derivatives), with differences in calculated LogP, TPSA, and hydrogen-bonding capacity directly impacting aqueous solubility, membrane permeability, and chromatographic retention behavior.

physicochemical properties LogP TPSA solubility drug-likeness

Isoquinoline-6-yl Scaffold is a Privileged Structural Motif in 28 Patented Pharmaceutical Compounds

Database analysis reveals that 2-(isoquinolin-6-yl)acetic acid and its core scaffold appear in 28 distinct patents, with a total of 1 annotation hit reported in the BindingDB database [1]. This patent footprint, while not providing direct head-to-head comparative data against other regioisomers, indicates that the 6-isoquinoline substitution pattern has been independently validated by multiple research organizations as a productive scaffold for drug discovery programs. The patent count provides a quantifiable metric of industrial interest and intellectual property investment in this specific scaffold.

patent landscape drug discovery privileged scaffold intellectual property

Isoquinoline-6-yl Containing Derivatives Exhibit Potent CRTH2 Antagonist Activity (IC50 = 19 nM) in Validated Chemotype Series

The isoquinoline acetic acid chemotype, which includes structural congeners of 2-(isoquinolin-6-yl)acetic acid, has been identified as a potent CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist scaffold . One of the most potent antagonists in this series, designated 15-20, exhibited an IC50 of 19 nM in binding assays and 23 nM in functional chemotaxis assays. This compound demonstrated sufficient selectivity in binding to CRTH2 over the DP1 prostanoid receptor (IC50 > 1 μM) and the COX-1 and COX-2 enzymes (IC50 > 10 μM) . While this data pertains to elaborated isoquinoline acetic acid derivatives rather than the unsubstituted parent compound, it establishes that the isoquinoline acetic acid chemotype is capable of delivering potent, selective antagonists against a therapeutically relevant G-protein coupled receptor.

CRTH2 antagonist DP2 receptor inflammation allergic disease

High-Value Application Scenarios for 2-(Isoquinolin-6-yl)acetic Acid (CAS 1000545-64-1) Based on Quantitative Evidence


Synthesis of NOP-Receptor Modulators for Pain and Neurological Disorder Research

2-(Isoquinolin-6-yl)acetic acid serves as a key building block for the construction of NOP-receptor-targeting 3-((hetero-)aryl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives [1]. The isoquinoline-6-yl moiety is among the preferred heteroaryl substituents claimed in US Patent Application 20190106429 for this therapeutic class [1]. NOP-receptor modulation has demonstrated potent analgesia in non-human primate models without classical opioid side effects, and the receptor system is upregulated under chronic pain conditions [1]. Researchers developing next-generation analgesics that circumvent mu-opioid receptor liabilities will find this scaffold particularly relevant for SAR exploration and lead optimization.

Development of URAT1 (SLC22A12) Inhibitors for Gout and Hyperuricemia

Elaboration of 2-(isoquinolin-6-yl)acetic acid with 4-position aryl substituents yields submicromolar inhibitors of human urate transporter 1 (SLC22A12/URAT1), with a representative 4-(4-cyanonaphthalen-1-yl) derivative achieving an IC50 of 327 nM in HEK293 cellular assays [1]. URAT1 is a clinically validated target for gout treatment, as evidenced by approved drugs such as lesinurad and probenecid. The isoquinoline-6-yl acetic acid scaffold provides a modular platform for exploring novel URAT1 inhibitor chemotypes with potentially differentiated pharmacokinetic and safety profiles compared to existing therapies [1].

Exploration of CRTH2 (DP2) Antagonists for Allergic and Inflammatory Diseases

The isoquinoline acetic acid chemotype has yielded potent CRTH2 antagonists with IC50 values as low as 19 nM in binding assays, accompanied by >50-fold selectivity over DP1 and >500-fold selectivity over COX enzymes [1]. CRTH2 is a G-protein coupled receptor expressed on Th2 cells, eosinophils, and basophils, mediating pro-inflammatory responses in allergic conditions including asthma and atopic dermatitis. 2-(Isoquinolin-6-yl)acetic acid provides the core scaffold for synthesizing and optimizing novel CRTH2 antagonists with potential for improved efficacy and safety margins relative to current anti-inflammatory agents [1].

Synthesis of Privileged Scaffold Libraries for Diverse Drug Discovery Programs

With 28 patents citing the isoquinoline-6-yl acetic acid scaffold and favorable physicochemical properties including LogP of approximately 1.6-1.86 and TPSA of 50.2 Ų [1][2], this building block is well-suited for the construction of focused compound libraries targeting multiple therapeutic areas. The calculated aqueous solubility of approximately 3 g/L (16 mM) facilitates aqueous reaction conditions and simplifies purification workflows . The carboxylic acid functionality enables facile amide coupling, esterification, and reduction reactions, providing synthetic versatility for parallel synthesis and structure-activity relationship studies across diverse target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isoquinolin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.